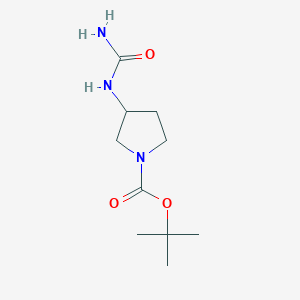amino}-2-(4,4-difluorocyclohexyl)acetic acid](/img/structure/B13478969.png)
2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a difluorocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid typically involves multiple steps, including the protection of amines with the Boc group, alkylation, and subsequent functional group transformations. One common method involves the alkylation of a precursor compound with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
the general principles of organic synthesis, such as the use of flow microreactor systems for efficient and sustainable synthesis, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for oxidation reactions.
Boc Deprotection: Trifluoroacetic acid in dichloromethane or HCl in methanol can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine.
Scientific Research Applications
2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection during synthetic transformations, while the difluorocyclohexyl moiety can interact with biological targets through hydrophobic interactions and hydrogen bonding. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Shares the Boc and methylamino groups but differs in the aromatic ring structure.
2-(tert-Butylcarbonylamino)phenylboronic acid: Contains a Boc-protected amine and a boronic acid group, used in Suzuki-Miyaura coupling reactions.
Uniqueness
2-{(Tert-butoxy)carbonylamino}-2-(4,4-difluorocyclohexyl)acetic acid is unique due to the presence of the difluorocyclohexyl moiety, which imparts distinct chemical and biological properties compared to other Boc-protected compounds.
Properties
Molecular Formula |
C14H23F2NO4 |
|---|---|
Molecular Weight |
307.33 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17(4)10(11(18)19)9-5-7-14(15,16)8-6-9/h9-10H,5-8H2,1-4H3,(H,18,19) |
InChI Key |
MWWRFIALOUHJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCC(CC1)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)

![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)



